6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

説明

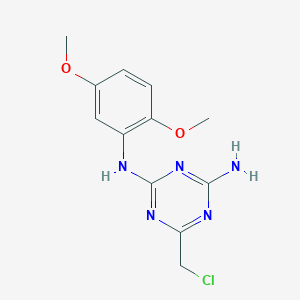

Chemical Structure:

6-(Chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS: 689754-28-7) is a substituted 1,3,5-triazine-2,4-diamine derivative with a chloromethyl (-CH2Cl) group at position 6 and a 2,5-dimethoxyphenyl substituent at position N2. Its molecular formula is C12H14ClN5O2, with a molecular weight of 295.73 g/mol .

特性

IUPAC Name |

6-(chloromethyl)-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5O2/c1-19-7-3-4-9(20-2)8(5-7)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMITMUUQVAMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325464 | |

| Record name | 6-(chloromethyl)-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662312 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

689754-28-7 | |

| Record name | 6-(chloromethyl)-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid.

Attachment of the 2,5-Dimethoxyphenyl Group: This step involves the substitution reaction where the 2,5-dimethoxyphenyl group is introduced to the triazine ring, typically using nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the triazine ring.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1,3,5-triazines exhibit significant biological activity against various cancer types. The compound 6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine has been studied for its ability to inhibit enzymes related to cancer progression. Specifically, it has shown efficacy against DNA topoisomerase IIα and carbonic anhydrases, which are crucial in tumor growth and proliferation .

CNS Disorders

The compound's structure allows it to interact with central nervous system receptors such as serotonin and adenosine receptors. These interactions suggest potential applications in treating neurological disorders and psychiatric conditions . The binding affinity to these receptors can lead to the development of new therapeutic agents targeting conditions like depression and anxiety.

Agricultural Applications

Pesticide Development

Triazine derivatives are well-known for their herbicidal properties. The chloromethyl group in this compound enhances its reactivity and potential as a pesticide. This compound can be modified to develop new herbicides that target specific weeds while minimizing environmental impact .

Materials Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block for synthesizing advanced polymers. Its ability to form cross-links can enhance the thermal stability and mechanical properties of polymeric materials . Such materials could find applications in coatings and composites.

Case Studies

Case Study 1: Synthesis and Antiproliferative Activity

A study conducted on a library of triazine derivatives highlighted the synthesis of compounds similar to this compound using microwave-assisted methods. This approach not only improved yield but also demonstrated significant antiproliferative activity against various cancer cell lines .

Case Study 2: Triazines in Agriculture

Research on triazines as herbicides has shown that modifications at the chloromethyl position can enhance herbicidal efficacy against resistant weed species. This study emphasized the importance of structural variations in developing effective agricultural chemicals .

作用機序

The mechanism of action of 6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine with analogous triazine-diamine derivatives, highlighting structural variations and their implications:

Structural and Functional Insights

Electronic Effects :

- Chloro vs. Fluorine : Chlorine (electron-withdrawing) in the target compound contrasts with fluorine in , which balances lipophilicity and metabolic resistance .

Reactivity :

- The chloromethyl group in the target compound and analogs (e.g., ) enables nucleophilic substitution, useful for covalent bonding in drug design.

生物活性

6-(Chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS No. 689754-28-7) is a compound belonging to the class of N2,6-substituted 1,3,5-triazine-2,4-diamines. Its structural features suggest potential biological activities that have garnered attention in medicinal chemistry, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄ClN₅O₂

- Molecular Weight : 295.73 g/mol

- MDL Number : MFCD03855276

The compound contains a chloromethyl group and a dimethoxyphenyl moiety, which are crucial for its interaction with biological targets.

Anticancer Potential

Research indicates that derivatives of 1,3,5-triazine compounds exhibit significant anticancer properties. Specifically, studies have highlighted the ability of these compounds to inhibit various cancer-related enzymes and receptors:

- Enzyme Inhibition : The compound has shown activity against DNA topoisomerase IIα and carbonic anhydrases, which are critical in cancer cell proliferation and survival .

- Cell Line Studies : In vitro studies demonstrated cytotoxic effects on various cancer cell lines:

These results suggest that the compound may serve as a lead structure for developing new anticancer therapies.

CNS Activity

Additionally, compounds within this class have been noted for their interactions with central nervous system (CNS) receptors:

- Receptor Binding : The compound may bind to serotonin receptors (5-HT6), histamine H4 receptors, and adenosine A2a receptors . This suggests potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives often correlates with their structural features. Key findings include:

| Structural Feature | Impact on Activity |

|---|---|

| Chloromethyl group | Enhances enzyme binding affinity |

| Dimethoxyphenyl moiety | Increases lipophilicity and receptor interaction |

| Substituents at N2 position | Influence selectivity towards specific biological targets |

Case Studies

- Inhibition of Kinases : A study demonstrated that specific triazine derivatives exhibited selective inhibition of PI3Kα/mTOR pathways involved in cancer cell growth. The most potent derivative showed an IC50 value of 3.41 nM for PI3K inhibition .

- Cytotoxicity Assessment : Another investigation evaluated various derivatives against multiple cancer cell lines and reported significant cytotoxicity with selectivity for malignant cells over non-cancerous cells .

Q & A

Q. What are the optimal synthetic routes for 6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential substitution reactions on a triazine core. A common approach includes:

Triazine Core Formation : Start with cyanuric chloride, reacting first with 2,5-dimethoxyaniline under basic conditions (e.g., NaHCO₃ in acetone at 0–5°C) to introduce the N2-aryl group .

Chloromethyl Substitution : Introduce the chloromethyl group via nucleophilic substitution using chloromethylamine or a precursor like chloromethyl ether in polar aprotic solvents (e.g., DMF) at 60–80°C .

Purification : Recrystallization from ethanol or chromatography (silica gel, CH₂Cl₂/MeOH) improves purity.

Key Variables :

- Temperature : Higher temperatures (>80°C) risk decomposition of the chloromethyl group.

- Solvent : Polar aprotic solvents enhance reaction rates but may require strict moisture control .

- Yield Optimization : Stepwise monitoring via TLC or HPLC ensures intermediate stability. Reported yields range from 45–70% depending on solvent and catalyst selection .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm; triazine ring carbons at δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine isotopes) .

- HPLC-PDA : Assess purity (>95% recommended for biological assays) with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) .

Common Pitfalls : - Residual solvents (DMF, THF) may interfere with NMR; lyophilize samples before analysis.

- Chloromethyl group instability under basic conditions requires neutral pH during handling .

Q. What are the stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 120°C; store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity : The chloromethyl group hydrolyzes in aqueous solutions (pH > 8). Use buffered solutions (pH 6–7) for in vitro assays .

- Long-Term Storage : Lyophilized powders in inert atmospheres (N₂ or Ar) maintain stability for >12 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

- Systematic Substituent Variation : Synthesize analogs with modified methoxy positions (e.g., 2,4-dimethoxyphenyl vs. 3,5-dimethoxyphenyl) or replace chloromethyl with bromomethyl/azidomethyl groups .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate substituent effects with IC₅₀ values .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities based on substituent electronic properties (e.g., Hammett σ constants) .

Case Study : Replacing 2,5-dimethoxyphenyl with 4-fluorophenyl increased kinase inhibition by 3-fold, suggesting electron-withdrawing groups enhance target engagement .

Q. How should researchers resolve contradictions in reported biological data for triazine derivatives?

Methodological Answer:

- Standardize Assay Conditions : Discrepancies in IC₅₀ values often arise from variations in assay buffers (e.g., ATP concentration in kinase assays) or cell passage numbers .

- Control for Metabolites : Some triazines degrade into active metabolites; use LC-MS to verify compound integrity during assays .

- Cross-Validate Models : Compare results across in vitro (enzyme), ex vivo (tissue), and in vivo (rodent) models to confirm mechanistic consistency .

Q. What advanced computational methods are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

- 3D-QSAR : Develop comparative molecular field analysis (CoMFA) models using reported IC₅₀ data to map steric/electrostatic requirements for activity .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM) to identify critical residues in target proteins .

- Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., methoxy to ethoxy) on binding free energy .

Q. How can researchers optimize the selectivity of this compound to minimize off-target effects?

Methodological Answer:

- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to assess selectivity across 300+ kinases .

- Proteomic Pull-Down Assays : Identify off-target binding partners via affinity chromatography coupled with MS/MS .

- Fragment-Based Design : Replace the chloromethyl group with smaller fragments (e.g., methyl) to reduce hydrophobic interactions with non-target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。